molecular formula C11H10ClN3O B7534991 2-chloro-N-(1-methylpyrazol-3-yl)benzamide

2-chloro-N-(1-methylpyrazol-3-yl)benzamide

Cat. No.: B7534991
M. Wt: 235.67 g/mol
InChI Key: GIJRQSCZJBVAAI-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methylpyrazol-3-yl)benzamide is an organic compound with the molecular formula C11H10ClN3O It is a derivative of benzamide, featuring a chloro substituent on the benzene ring and a pyrazole moiety attached via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methylpyrazol-3-yl)benzamide typically involves the following steps:

    Formation of 1-methylpyrazole: This can be achieved by methylation of pyrazole using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation Reaction: The 1-methylpyrazole is then acylated with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

The reaction conditions generally involve:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-50°C).
  • Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

  • Use of large-scale reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, typically under reflux conditions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides or thiols.

    Hydrolysis: 2-chlorobenzoic acid and 1-methylpyrazole.

Scientific Research Applications

2-chloro-N-(1-methylpyrazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-(1-methylpyrazol-3-yl)benzamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would vary accordingly, often requiring detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitro-benzamide
  • N-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide
  • 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide

Uniqueness

2-chloro-N-(1-methylpyrazol-3-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 1-methylpyrazole moiety. This structural uniqueness can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(1-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-15-7-6-10(14-15)13-11(16)8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJRQSCZJBVAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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